4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide
CAS No.:
Cat. No.: VC14973869
Molecular Formula: C20H28N4O2S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N4O2S |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylbutyl)-4-oxobutanamide |
| Standard InChI | InChI=1S/C20H28N4O2S/c1-15(2)9-10-21-18(25)7-8-19(26)23-11-13-24(14-12-23)20-16-5-3-4-6-17(16)27-22-20/h3-6,15H,7-14H2,1-2H3,(H,21,25) |
| Standard InChI Key | XCIYDBJOELMSLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC(=O)CCC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Introduction
4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide is a synthetic organic compound that belongs to the class of amides. It features a complex molecular structure, incorporating a benzisothiazole moiety and a piperazine ring, which are both significant for their potential biological activities. This compound is of interest in medicinal chemistry due to its structural components, which suggest possible applications in pharmaceuticals.
Synthesis
The synthesis of 4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-N~1~-isopentyl-4-oxobutanamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, similar compounds often employ techniques such as coupling reactions and amide formations. The choice of reagents, solvents, and reaction conditions is crucial for optimizing yield and purity.
Synthesis Steps
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Preparation of Intermediates: This involves synthesizing the benzisothiazole and piperazine components separately.
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Coupling Reaction: The benzisothiazole and piperazine intermediates are coupled to form the core structure.
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Amide Formation: The isopentyl and oxobutanamide moieties are attached to the core structure.
Biological Activity Table
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interaction with microbial targets |
| Anticancer | Inhibition of cancer cell proliferation |
| Neurological Effects | Interaction with neurotransmitter receptors |
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